Validamycin B
Overview
Description
The compound “Validamycin B” is a complex organic molecule characterized by multiple hydroxyl groups and a unique cyclohexyl structure
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
Target of Action
Validamycin B, like its analog Validamycin A, is a glycosidase inhibitor . Its primary targets are the enzymes trehalases . Trehalases are responsible for the degradation of trehalose, a type of sugar that serves as a storage carbohydrate and plays a vital role in various biological processes such as the active transport of glucose in insects and fungi .
Mode of Action
This compound acts as a competitive inhibitor for trehalase . It is structurally similar to trehalose and competes with it for binding to the active site of the enzyme . This inhibits the enzyme’s ability to degrade trehalose, disrupting the normal metabolic processes of the organism .
Biochemical Pathways
The inhibition of trehalase by this compound affects the trehalose metabolic pathway . Trehalose, unable to be broken down due to the inhibition of trehalase, accumulates within the cell . This can disrupt the normal functioning of the cell and lead to a variety of downstream effects, including impaired glucose transport and energy supply .
Pharmacokinetics
It is known that validamycin a, a closely related compound, is rapidly degraded by microorganisms in the soil . This suggests that this compound may also be subject to rapid biodegradation, which could impact its bioavailability.
Result of Action
The inhibition of trehalase by this compound leads to the disruption of normal cellular processes. In fungi, this results in the suppression of fungal growth, exhibiting a fungicidal effect .
Action Environment
This compound is used as a fungicide in the agricultural sector . Its efficacy can be influenced by various environmental factors such as soil composition, temperature, and moisture levels. For instance, its rapid degradation by soil microorganisms could reduce its persistence in the environment and thereby its efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, selective oxidation, and reduction reactions. The starting materials are often simple sugars or cyclohexane derivatives, which undergo a series of transformations to yield the final product.
Industrial Production Methods
Industrial production of such complex molecules often relies on advanced techniques such as enzymatic synthesis, chemoenzymatic methods, or total synthesis using organic chemistry principles. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-(hydroxymethyl)oxane-3,4,5-triol: A simpler analog with fewer hydroxyl groups.
(1R,2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)cyclohexane: Another cyclohexane derivative with similar functional groups.
Uniqueness
The uniqueness of the compound lies in its complex structure, which combines multiple hydroxyl groups with a cyclohexyl backbone
Properties
IUPAC Name |
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[(1R,2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)-4-[[(1R,4S,5R,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO14/c22-2-5-1-7(12(27)15(30)10(5)25)21-9-11(26)6(3-23)19(17(32)14(9)29)35-20-18(33)16(31)13(28)8(4-24)34-20/h1,6-33H,2-4H2/t6-,7+,8-,9+,10-,11+,12+,13-,14-,15+,16+,17+,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKWCMVFBWGYRE-IVFZNUECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C(C1NC2C(C(C(C(C2O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([C@@H]([C@H]([C@@H]([C@@H]1N[C@@H]2[C@@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)CO)O)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70907774 | |
Record name | 2,3,5-Trihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70907774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102583-47-1 | |
Record name | Validamycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102583471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5-Trihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70907774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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